molecular formula C19H24O4 B045452 3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione CAS No. 2168-61-8

3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione

Cat. No. B045452
CAS RN: 2168-61-8
M. Wt: 316.4 g/mol
InChI Key: YUHVBHDSVLKFNI-NJSLBKSFSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione involves both chemical and microbiological steps. Initially synthesized for its potential role in microbial steroid degradation pathways, it has been studied for its formation and further metabolism by microorganisms such as Nocardia restrictus. This organism can metabolize it to more simplified products, indicative of its intermediate role in steroid degradation processes (Sih, Lee, Tsong, & Wang, 1966).

Molecular Structure Analysis

The molecular structure of 3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione is characterized by its 3,4-catechol segment, which is crucial for its microbial metabolism. The detailed structural analysis provided by various spectroscopic methods, including UV-Vis and NMR spectroscopy, has facilitated understanding its reactivity and role as a microbial steroid degradation intermediate.

Chemical Reactions and Properties

The compound undergoes rapid oxidation by cell-free extracts of Nocardia restrictus, consuming one mole of oxygen per mole of substrate without evolving carbon dioxide. This reaction is a part of a broader set of biochemical transformations leading to the cleavage of steroid rings, mediated by enzymes such as 3,4-dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione 4,5-dioxygenase. These reactions underscore the compound's susceptibility to microbial enzymes and its importance in the microbial degradation pathway of steroids (Gibson, Wang, Sih, & Whitlock, 1965).

Physical Properties Analysis

The physical properties of this compound, including its molecular weight and absorption characteristics, have been elucidated through sedimentation equilibrium and velocity diffusion data. Its molecular weight was estimated around 280,000, with specific physicochemical properties described, including sedimentation coefficients and diffusion coefficients. Such properties are crucial for understanding its behavior in biological systems and its interaction with microbial enzymes (Tai & Sih, 1970).

Chemical Properties Analysis

The chemical properties of 3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione, especially its reactivity towards various enzymes and chemical agents, demonstrate its role as an intermediate in microbial steroid degradation. Enzymatic studies have shown that specific metal-chelating agents and sulfhydryl inhibitors can influence its metabolism, highlighting the importance of its dihydroxyl group and the presence of ferrous iron for its enzymatic degradation. These insights into its chemical properties are vital for understanding the compound's biological transformations and its pathway in steroid degradation (Tai & Sih, 1970; Gibson et al., 1965).

Scientific Research Applications

  • Microbiological Degradation of Steroids : This compound serves as an intermediate in the microbiological degradation of ring A of androst-4-ene-3,17-dione, ultimately forming 3a-H-4 (Sih, Lee, Tsong, & Wang, 1966).

  • Pharmaceutical Research : A novel C9-C10 cleavage reaction for converting 12-hydroxyandrosta-1,4-diene-3,17-dione into a derivative of 12-oxoestradiol showcases potential pharmaceutical research applications (Bourke et al., 1998).

  • Enzyme Study : The enzyme 3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione-4,5-dioxygenase from Nocardia restrictus, with a molecular weight of 280,000, shows specificity for this compound (Tai & Sih, 1970).

  • Chemical Intermediates : Monoacetals derived from related steroid compounds can be used as intermediates in various chemical reactions, indicating a similar potential for this compound (Collins & Krause, 1988).

  • Cholesterol Catabolism in Pathogens : In Mycobacterium tuberculosis, flavin-dependent monooxygenases like HsaA, involved in cholesterol catabolism, contribute to the pathogenicity, suggesting a potential role for similar compounds in studying bacterial metabolism (Dresen et al., 2010).

  • Anticancer Activity : Certain derivatives show strong inhibition of aromatase and cytotoxicity against prostate cancer cells, indicating potential for cancer research (Sakač et al., 2008).

properties

IUPAC Name

(3aS,4S,7aS)-4-[2-(2,3-dihydroxy-6-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-11-3-7-16(21)18(23)12(11)4-5-13-14-6-8-17(22)19(14,2)10-9-15(13)20/h3,7,13-14,21,23H,4-6,8-10H2,1-2H3/t13-,14-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHVBHDSVLKFNI-NJSLBKSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)O)CCC2C3CCC(=O)C3(CCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C=C1)O)O)CC[C@H]2[C@@H]3CCC(=O)[C@]3(CCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701028828
Record name 3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione

CAS RN

2168-61-8
Record name 3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione
Reactant of Route 2
3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione
Reactant of Route 3
3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione
Reactant of Route 4
3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione
Reactant of Route 5
3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione
Reactant of Route 6
3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione

Citations

For This Compound
105
Citations
CJ Sih, SS Lee, YY Tsong, KC Wang - Journal of Biological Chemistry, 1966 - Elsevier
3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione has been synthesized by a combination of chemical and microbiological methods. While this 3,4-catechol has not yet …
Number of citations: 63 www.sciencedirect.com
HH Tai, CJ Sih - Journal of Biological Chemistry, 1970 - ASBMB
3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione-4,5-dioxygenase was purified to a state of apparent homogeneity from Nocardia restrictus. The molecular weight of the …
Number of citations: 25 www.jbc.org
M Horinouchi, T Hayashi, T Kudo - The Journal of steroid biochemistry and …, 2004 - Elsevier
Steroid degradation genes of Comamonas testosteroni TA441 are encoded in at least two gene clusters: one containing the meta-cleavage enzyme gene tesB; and another consisting …
Number of citations: 54 www.sciencedirect.com
HH Tai, CJ Sih - Journal of Biological Chemistry, 1970 - Elsevier
Kinetic studies with 3,4-dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione-4,5-dioxygenase gave intersecting initial velocity plots that conform to a sequential mechanism. Linear …
Number of citations: 20 www.sciencedirect.com
CJ Sih, SS Lee, YY Tsong… - Journal of the American …, 1965 - ACS Publications
(8) No more than a qualitative judgment is possible, for the extent to which Cl approaches sp1 2-hybridizationin the transition state is unknown. Models suggest that the arrangement is …
Number of citations: 45 pubs.acs.org
DT Gibson, KC Wang, CJ Sih… - Journal of Biological …, 1966 - researchgate.net
Cell extracts, prepared from Nocardia restrictus, rapidly oxidize 3, 4-dihydroxy-9, lO-secoandrosta-l, 3, 5 (10)-triene-9, 17-dione with the consumption of 1 mole of oxygen per mole of …
Number of citations: 91 www.researchgate.net
M Horinouchi, H Koshino, M Malon, H Hirota… - The Journal of Steroid …, 2019 - Elsevier
Comamonas testosteroni TA441 degrades steroid compounds via aromatization of the A-ring to produce 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid (a metabolite with C- …
Number of citations: 9 www.sciencedirect.com
M Horinouchi, T Yamamoto, K Taguchi… - …, 2001 - microbiologyresearch.org
Comamonas testosteroni metabolizes testosterone as the sole carbon source via a meta-cleavage reaction. A meta-cleavage enzyme gene, tesB, was cloned from C. testosteroni TA441…
Number of citations: 87 www.microbiologyresearch.org
M Horinouchi, T Yamamoto, K Taguchi, H Arai, T Kudo - RIKEN REVIEW, 2001 - Citeseer
A meta-cleavage enzyme gene, tesB, was cloned from Comamonas testosteroni TA441. The tesB-disrupted mutant did not grow on testosterone, suggesting that tesB is necessary for …
Number of citations: 2 citeseerx.ist.psu.edu
RA Leppik, DJ Sinden - Biochemical Journal, 1987 - portlandpress.com
Transposon mutant strains which were affected in bile acid catabolism were isolated from four Pseudomonas spp. Two of the mutant groups isolated were found to accumulate 12 alpha-…
Number of citations: 19 portlandpress.com

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